molecular formula C7H9N2O2- B13707377 2-Ethyl-5-methyl-3-pyrazolecarboxylate

2-Ethyl-5-methyl-3-pyrazolecarboxylate

Cat. No.: B13707377
M. Wt: 153.16 g/mol
InChI Key: VFMGOJUUTAPPDA-UHFFFAOYSA-M
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Description

2-Ethyl-5-methyl-3-pyrazolecarboxylate is a pyrazole-based ester compound characterized by an ethyl group at position 2, a methyl group at position 5, and a carboxylate ester at position 3 of the pyrazole ring.

Pyrazole carboxylates generally exhibit moderate hydrophobicity, making them suitable for synthetic modifications. Their reactivity is influenced by substituents on the pyrazole ring, which affect solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C7H9N2O2-

Molecular Weight

153.16 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11)/p-1

InChI Key

VFMGOJUUTAPPDA-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Ethyl-5-methyl-3-pyrazolecarboxylate

General Synthetic Strategy

The synthesis of 2-ethyl-5-methyl-3-pyrazolecarboxylate generally involves the construction of the pyrazole ring followed by selective alkylation and esterification. The key starting materials are typically substituted pyrazolecarboxylates, which undergo alkylation at the nitrogen or carbon positions under controlled conditions.

Alkylation Using Dimethyl Carbonate as Methylating Agent

A notable and environmentally friendly method for preparing related pyrazolecarboxylate derivatives involves the use of dimethyl carbonate as a methylating agent instead of toxic reagents such as dimethyl sulfate. This approach has been demonstrated in the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a closely related compound, and can be adapted for 2-ethyl-5-methyl-3-pyrazolecarboxylate with similar reaction conditions.

Experimental Procedure
  • Reagents and Conditions:

    • Starting material: Ethyl 3-ethyl-5-pyrazolecarboxylate (or analogous pyrazolecarboxylate)
    • Base: Sodium hydride (NaH), 60% purity
    • Methylating agent: Dimethyl carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80–140°C
    • Reaction time: 4 hours
  • Reaction Setup:

    • Add ethyl 3-ethyl-5-pyrazolecarboxylate, NaH (10–50 mol% relative to starting material), and dimethyl carbonate (3–8 equivalents) into DMF to form a homogeneous mixture.
    • Heat the mixture at 110°C for 4 hours under stirring.
    • After completion, remove unreacted dimethyl carbonate and part of DMF by reduced pressure distillation.
    • Pour the residue into water and extract with ethyl acetate.
    • Wash combined organic layers with brine until neutral, dry over anhydrous magnesium sulfate, filter, and concentrate.
    • Purify the product by distillation under reduced pressure to obtain the target pyrazolecarboxylate derivative.
Yields and Purity
  • The reaction yields range from approximately 65% to over 90%, depending on the molar ratios and amounts of NaH and dimethyl carbonate used.
  • The product typically appears as a light yellow oily liquid.
  • The method offers high atom economy and reduces environmental hazards by replacing dimethyl sulfate with dimethyl carbonate, a less toxic reagent.
Representative Experimental Data
Experiment No. NaH (g) Dimethyl Carbonate (mmol) Yield (%) Notes
1 0.8 200 81.3 Standard conditions
2 0.8 350 90.1 Increased methylating agent
3 0.8 400 89.0 Further increase, slight drop
4 0.2 200 79.1 Reduced NaH amount
5 0.4 200 85.7 Intermediate NaH amount

Note: All reactions conducted with 50 mmol of starting pyrazolecarboxylate in 20 mL DMF at 110°C for 4 hours.

Alternative Synthetic Routes

While the above method is well-documented and environmentally preferable, other synthetic routes for pyrazolecarboxylates involve:

However, detailed experimental data and optimized conditions for these alternative routes specific to 2-ethyl-5-methyl-3-pyrazolecarboxylate are less prevalent in the literature compared to the dimethyl carbonate methylation approach.

Analysis of Preparation Methods

Advantages of Dimethyl Carbonate Methylation

  • Environmental Safety: Dimethyl carbonate is non-toxic and biodegradable, significantly reducing environmental impact compared to traditional methylating agents like dimethyl sulfate.
  • High Yield and Selectivity: The method achieves yields up to 90% with minimal by-products, improving the atom economy of the methylation step.
  • Operational Simplicity: The reaction proceeds under relatively mild conditions (80–140°C) and standard laboratory equipment.

Limitations and Considerations

  • Use of Sodium Hydride: NaH is highly reactive and requires careful handling under inert atmosphere to prevent hazards.
  • Solvent Removal: Dimethylformamide, used as solvent, requires efficient removal post-reaction due to its high boiling point and toxicity.
  • Reaction Scale: The method has been demonstrated mainly on laboratory scale; scale-up may require process optimization.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-3-pyrazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-3-pyrazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions influence the compound’s biological activity and its ability to modulate various biochemical pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 2-Ethyl-5-methyl-3-pyrazolecarboxylate (hypothetical data inferred from analogs) with similar compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3/LogP Key Properties/Applications Reference
2-Ethyl-5-methyl-3-pyrazolecarboxylate* Ethyl (2), Methyl (5) C9H14N2O2 ~182.22 ~2.8 (est.) Intermediate for drug synthesis -
Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate tert-Butyl (5), Methyl (2) C11H18N2O2 210.27 2.5 Higher hydrophobicity; agrochemical research
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Methoxy (5), Methyl (1) C8H12N2O3 184.19 N/A Enhanced polarity; potential bioavailability modifier
Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate p-Tolyl (1), Phenyl (5) C19H18N2O2 306.36 4.02 High LogP; membrane permeability in drug design
Diethyl 3,5-pyrazoledicarboxylate Ethoxycarbonyl (3,5) C9H12N2O4 212.20 N/A Dual ester groups; versatile synthetic precursor

*Note: Data for 2-Ethyl-5-methyl-3-pyrazolecarboxylate is extrapolated from structural analogs.

Key Observations:

Substituent Bulk and Hydrophobicity :

  • The tert-butyl group in increases hydrophobicity (XLogP3 = 2.5) compared to the ethyl group in the target compound (estimated XLogP3 ~2.8). However, the tert-butyl group may reduce solubility in polar solvents.
  • Aromatic substituents (e.g., phenyl in ) significantly elevate LogP (4.02), enhancing lipid solubility but limiting aqueous solubility.

Thienyl substituents (e.g., in Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate, ) contribute aromaticity and electron-richness, favoring applications in materials science or catalysis.

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., , MW 184.19) are preferable for drug candidates due to better bioavailability.
  • Higher molecular weight derivatives (e.g., , MW 306.36) may face challenges in pharmacokinetics but offer tailored receptor interactions.

Q & A

Q. What laboratory-scale synthesis methods are recommended for 2-Ethyl-5-methyl-3-pyrazolecarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step routes. A common approach involves formylating agents (e.g., formic acid) under controlled temperatures (e.g., 60–80°C) with catalysts like sulfuric acid. For example, ethyl pyrazolecarboxylate intermediates are functionalized at the 4-position through electrophilic substitution . Alternatively, ethyl 4,4-diethoxy-3-oxobutanoate can react with azides in the presence of potassium carbonate under reflux conditions to form pyrazole derivatives .
  • Key Parameters :
  • Temperature control (±2°C) to minimize side reactions.
  • Use of inert atmospheres (N₂ or Ar) to prevent oxidation.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers handle and store 2-Ethyl-5-methyl-3-pyrazolecarboxylate safely?

  • Methodological Answer :
  • Storage : Tightly sealed containers at 0–8°C in a dry, ventilated area to prevent hydrolysis or thermal degradation .
  • Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in fume hoods with ≥6 air changes/hour .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Purity : Gas chromatography (GC) with flame ionization detection (FID); ≥98% purity threshold .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., ethyl and methyl groups).
  • IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and pyrazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) for formylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
  • Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters in real time.
  • Scale-Up : Transition from batch to continuous flow reactors for better temperature/pressure control and reduced side products .

Q. What computational strategies are suitable for studying electronic properties and reaction mechanisms?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the pyrazole ring’s electrophilic sites (e.g., 4-position for functionalization) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. methanol) .
  • PubChem Data : Cross-reference experimental NMR/IR data with computational predictions (e.g., InChIKey: HWCYYHUYDPBNFO-UHFFFAOYSA-N) .

Q. How can contradictions in toxicity and environmental impact data be resolved?

  • Methodological Answer :
  • Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) if existing data are insufficient .
  • Soil Mobility Studies : Use column chromatography with artificial soil to measure adsorption coefficients (Kd) .
  • In Silico Predictions**: Apply tools like EPI Suite or TEST to estimate biodegradability and bioaccumulation potential .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the 5-position or ester group modifications) .
  • Biological Assays :
  • Antimicrobial Activity : Broth microdilution (CLSI M07-A10) against S. aureus and E. coli .
  • Anti-Inflammatory Testing : COX-2 inhibition assays (ELISA) with IC₅₀ comparisons to ibuprofen .
  • QSAR Modeling : Correlate logP values and Hammett constants (σ) with bioactivity data to predict optimal substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Reagent Purity : Verify starting material purity via GC or NMR; impurities (e.g., residual solvents) can reduce yields .
  • Reproducibility Checks : Repeat reactions under identical conditions (temperature, humidity) to identify environmental variables.
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-oxidized or dimerized species) .

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